molecular formula C10H8ClNS B1356293 4-Chloro-3-(methylsulfanyl)quinoline CAS No. 83936-07-6

4-Chloro-3-(methylsulfanyl)quinoline

Cat. No.: B1356293
CAS No.: 83936-07-6
M. Wt: 209.7 g/mol
InChI Key: UNHNWVZKRDIFAP-UHFFFAOYSA-N
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Description

4-Chloro-3-(methylsulfanyl)quinoline is a heterocyclic compound with the molecular formula C10H8ClNS and a molecular weight of 209.7 g/mol . It belongs to the quinoline family and is characterized by a chlorine atom at the 4th position and a methylsulfanyl group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(methylsulfanyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with 4-methoxy-3-(methylthio)quinoline under specific conditions . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods aim to provide efficient and sustainable routes for the synthesis of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions are often employed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methylsulfanyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce various halogenated quinoline compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(methylsulfanyl)quinoline is unique due to the presence of both chlorine and methylsulfanyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-3-methylsulfanylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-13-9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHNWVZKRDIFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574473
Record name 4-Chloro-3-(methylsulfanyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83936-07-6
Record name 4-Chloro-3-(methylsulfanyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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